molecular formula C22H15N3O3S B2402572 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide CAS No. 1050645-58-3

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Katalognummer: B2402572
CAS-Nummer: 1050645-58-3
Molekulargewicht: 401.44
InChI-Schlüssel: IQQBXSPDIXTZEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole moiety linked via a phenyl group to a benzoxazolone-acetamide scaffold. This structure combines two pharmacologically significant heterocycles: benzothiazole (known for antimicrobial and antitumor activity) and benzoxazolone (associated with anti-inflammatory and enzyme inhibitory properties).

Eigenschaften

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-20(13-25-17-9-2-3-10-18(17)28-22(25)27)23-15-7-5-6-14(12-15)21-24-16-8-1-4-11-19(16)29-21/h1-12H,13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQBXSPDIXTZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CN4C5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Structural Analysis and Key Features

The molecular formula C₂₂H₁₅N₃O₃S (MW: 401.4 g/mol) features:

  • A 1,3-benzothiazole moiety substituted at the 2-position with a phenyl group.
  • A 2,3-dihydro-1,3-benzoxazol-2-one ring connected to the acetamide backbone.
  • Critical hydrogen-bonding sites at the oxazolone carbonyl (C=O) and amide (N–H) groups.

The IUPAC name emphasizes the connectivity: N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide.

Synthetic Pathways

Retrosynthetic Strategy

The synthesis is dissected into three key intermediates:

  • 3-(1,3-Benzothiazol-2-yl)aniline : Benzothiazole formation via cyclocondensation.
  • 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid : Benzoxazolone synthesis followed by alkylation.
  • Amide coupling : Uniting intermediates via peptide-like bond formation.

Stepwise Synthesis

Synthesis of 3-(1,3-Benzothiazol-2-yl)aniline

Route A (Cyclocondensation):

  • Reactants : 3-Aminothiophenol and 3-nitrobenzaldehyde.
  • Conditions :
    • Heating under reflux in DMF with catalytic p-toluenesulfonic acid (PTSA).
    • Reduction of the nitro group using H₂/Pd-C in ethanol to yield the aniline derivative.
  • Yield : 68–72% after purification by silica gel chromatography.

Route B (Cross-Coupling):

  • Reactants : 3-Iodoaniline and 2-mercaptobenzothiazole.
  • Conditions :
    • Ullmann coupling with CuI/L-proline in DMSO at 110°C.
  • Yield : 65%.
Synthesis of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic Acid

Step 1: Cyclization of 2-Aminophenol

  • Reactants : 2-Aminophenol and triphosgene.
  • Conditions :
    • Slow addition of triphosgene in anhydrous THF at 0°C, followed by stirring at RT.
    • Quenching with NaHCO₃ to isolate 1,3-benzoxazol-2(3H)-one.
  • Yield : 85–90%.

Step 2: Alkylation with Bromoacetic Acid

  • Reactants : 1,3-Benzoxazol-2(3H)-one and bromoacetic acid.
  • Conditions :
    • K₂CO₃ in acetonitrile at 70°C for 12 h.
  • Yield : 78%.
Amide Coupling

Reactants :

  • 3-(1,3-Benzothiazol-2-yl)aniline (1.2 equiv).
  • 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid (1.0 equiv).

Conditions :

  • Coupling agent : HATU (1.5 equiv), DIPEA (3.0 equiv) in DMF at 0°C → RT.
  • Reaction time : 6 h.
  • Purification : Recrystallization from ethanol/water (7:3).
  • Yield : 62%.

Alternative Routes

Mitsunobu Reaction for Benzoxazolone Alkylation

  • Reactants : Phenol derivative and 3-bromopropanol.
  • Conditions : DIAD, PPh₃ in THF.
  • Yield : 70%.

Palladium-Catalyzed Borylation

  • Used in analogous compounds to install alkoxy groups via Suzuki-Miyaura coupling.

Characterization Data

Spectroscopic Analysis

Technique Key Observations
FT-IR (KBr) 3280 cm⁻¹ (N–H stretch), 1745 cm⁻¹ (oxazolone C=O), 1660 cm⁻¹ (amide C=O).
¹H NMR (500 MHz, DMSO-d₆) δ 8.72 (s, 1H, NH), 7.85–7.25 (m, 11H, aromatic), 4.21 (s, 2H, CH₂CO).
¹³C NMR (125 MHz, DMSO-d₆) 169.8 (C=O, amide), 161.2 (C=O, oxazolone), 152.3–116.4 (aromatic carbons).
HRMS (ESI) m/z 402.0978 [M+H]⁺ (calc. 402.0972).

Crystallography and Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
  • XRD : Single-crystal analysis confirms planar benzothiazole and benzoxazolone rings.

Optimization Challenges

  • Regioselectivity : Competing N- vs. O-alkylation in benzoxazolone derivatization required careful base selection (K₂CO₃ > NaH).
  • Coupling Efficiency : HATU outperformed EDCl/HOBt in minimizing racemization.
  • Solvent Effects : DMF enhanced solubility but necessitated rigorous drying to avoid hydrolysis.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Replacing PdCl₂(dppf) with Ni-based catalysts reduced expenses in cross-coupling steps.
  • Green Chemistry : Ethanol/water recrystallization improved sustainability vs. chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole and benzoxazole rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide have been tested against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of enzymatic pathways critical for microbial survival .

Anticancer Activity

The compound has shown promising results in anticancer studies. Research indicates that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrate its efficacy against different cancer cell lines, including breast and lung cancers .

Antitubercular Properties

Another area of application is in the treatment of tuberculosis. Compounds with similar structures have been evaluated for their ability to inhibit Mycobacterium tuberculosis. Some derivatives have displayed potent antitubercular activity by inhibiting key enzymes involved in the bacterial metabolism .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of benzothiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In an experimental study on human cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells .

Wirkmechanismus

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with various molecular targets. The benzothiazole and benzoxazole moieties can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For instance, the compound may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Heterocycles Substituents Molecular Weight (g/mol) Biological Activity (if reported) Reference
Target Compound Benzothiazole, Benzoxazolone 3-(Benzothiazol-2-yl)phenyl, 2-oxo-benzoxazol-3-yl 405.43 (calculated) Hypothetical: Antimicrobial, anticancer
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole 4-Methylpiperazine 291.38 Anticancer (synthesis confirmed, activity inferred)
N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d) Benzothiazole, Thiazolidinone Phenyl, carboxamide MIC: 10.7–21.4 μmol mL⁻¹ (bacterial), 21.4–40.2 μmol mL⁻¹ (fungal)
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide Benzothiazole sulfone 4-Hydroxyphenyl 332.33 Structural emphasis on sulfone and H-bonding
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide Benzothiazole 3-Methoxyphenoxy 390.45

Key Observations :

  • Heterocyclic Diversity: The target compound uniquely combines benzothiazole and benzoxazolone, whereas analogs like BZ-IV () and compound 4d () focus on benzothiazole with piperazine or thiazolidinone groups.
  • Substituent Impact: Antimicrobial activity in compound 4d correlates with the thiazolidinone ring, suggesting that the benzoxazolone in the target compound could similarly modulate bioactivity through electron-withdrawing effects .

Key Observations :

  • The target compound’s synthesis would likely follow amide coupling protocols similar to those in and , utilizing carbodiimide reagents (e.g., EDC·HCl) .
  • X-ray crystallography (used in and ) could resolve its hydrogen-bonding patterns, critical for understanding solid-state stability and interaction with biological targets .

Physicochemical Properties

  • Hydrogen Bonding : The benzoxazolone’s carbonyl and NH groups in the target compound may form intermolecular H-bonds, akin to the dimeric structures observed in and .
  • Solubility : Compared to sulfone-containing analogs (), the target’s benzoxazolone may reduce lipophilicity, improving aqueous solubility .

Biologische Aktivität

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazole family, characterized by a bicyclic structure that enhances its interaction with biological targets. The presence of the benzoxazole moiety further contributes to its pharmacological properties. The molecular formula of this compound is C21H16N2O2SC_{21}H_{16}N_2O_2S, and it exhibits a melting point of approximately 220 °C.

Target Proteins

This compound primarily targets the DprE1 enzyme in Mycobacterium tuberculosis, an essential component for cell wall biosynthesis. Inhibition of this enzyme disrupts the bacterial cell wall formation, leading to bactericidal effects against tuberculosis.

Biological Activity

The compound has demonstrated potent antimicrobial activity. In vitro studies indicate that it exhibits significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. It has shown minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against several pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. ADMET (absorption, distribution, metabolism, excretion, and toxicity) calculations indicate that the compound has a good bioavailability profile with low toxicity levels.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound alongside other benzothiazole derivatives. For instance:

  • A study conducted by Layek et al. found that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting strong antibacterial potential .
Compound MIC (μmol/mL) Target Pathogen
N-[Benzothiazole]10.7 - 21.4Staphylococcus aureus
N-[Benzothiazole]15.0 - 30.0Escherichia coli

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assessments have been performed on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The results indicated that the compound induces apoptosis in these cells through the activation of caspase pathways .

Q & A

Q. Table 1: Representative Synthesis Conditions

Starting MaterialSolventCatalyst/AgentYield (%)Reference
{3-[2-(Benzimidazol-2-yl)phenyl}acetic acidCHCl₃Aniline~22%*
1-Adamantylacetyl-imidazoleEthanolNone22%
*Yield optimization requires further refinement (see Advanced Synthesis).

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key variables include solvent polarity, catalyst use, and post-synthetic purification:

  • Solvent Optimization: Replace chloroform with DMF or THF to enhance solubility of aromatic intermediates .
  • Catalytic Additives: Use coupling agents (e.g., EDCI/HOBt) to accelerate amide bond formation, reducing side products .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) after recrystallization to isolate high-purity product .
  • Yield Challenges: Low yields (e.g., 22% in ) may arise from steric hindrance at the adamantyl or benzothiazole moieties.

Basic Characterization: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for benzothiazole (δ 7.2–8.5 ppm aromatic protons), benzoxazolone (δ 4.3–5.1 ppm for oxoethyl groups), and acetamide (δ 2.1–2.6 ppm for CH₃) .
  • IR Spectroscopy: Identify carbonyl stretches (1668 cm⁻¹ for amide C=O; 1604 cm⁻¹ for benzoxazolone C=O) .
  • X-ray Diffraction: Resolve crystal packing and H-bonding patterns (e.g., triclinic P1 space group with N–H⋯N interactions) .

Advanced Structural Analysis: How to resolve ambiguities in tautomeric or conformational states?

Methodological Answer:

  • Dynamic NMR: Monitor temperature-dependent shifts to detect tautomerism (e.g., benzoxazolone-enol equilibrium) .
  • DFT Calculations: Compare experimental IR/NMR data with computational models to validate dominant tautomers .
  • Single-Crystal Studies: Resolve spatial arrangements of bulky substituents (e.g., adamantyl gauche conformation relative to acetamide) .

Basic Biological Activity: What therapeutic targets or activities are reported for this compound?

Methodological Answer:

  • Antimicrobial Activity: MIC values of 10.7–21.4 μmol/mL against bacterial/fungal pathogens (e.g., S. aureus, C. albicans) via benzothiazole-mediated membrane disruption .
  • Enzyme Inhibition: Benzoxazolone moieties may inhibit cyclooxygenase (COX) or proteases, though target-specific assays are needed .

Q. Table 2: Biological Activity Data

Assay TypeTarget Pathogen/EnzymeIC₅₀/MIC (μM)Reference
Broth MicrodilutionS. aureus21.4
Agar DiffusionC. albicans10.7

Advanced Mechanistic Studies: How to design experiments to elucidate the compound’s mode of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with S. aureus DNA gyrase (PDB: 2XCT) and validate with site-directed mutagenesis .
  • SAR Analysis: Synthesize analogs with modified benzothiazole/benzoxazolone groups to identify critical pharmacophores .
  • Flow Cytometry: Assess membrane permeability in C. albicans using propidium iodide uptake post-treatment .

Analytical Challenges: How to quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to separate impurities; detect via ESI-MS (e.g., m/z 314.359 for parent ion) .
  • Limits of Detection (LOD): Optimize gradient elution to resolve byproducts (e.g., unreacted aniline, hydrolysis products) at <0.1% .

Data Contradictions: How to reconcile conflicting bioactivity data across structural analogs?

Methodological Answer:

  • Meta-Analysis: Compare MIC trends for analogs with halogen substitutions (e.g., 4-bromo vs. 4-fluoro phenyl groups) to identify electronic effects .
  • Free Energy Perturbation (FEP): Simulate binding affinity differences caused by steric clashes (e.g., adamantyl vs. methyl substituents) .
  • In Vitro/In Vivo Bridging: Address discrepancies between enzyme inhibition (IC₅₀) and cellular activity (MIC) via pharmacokinetic profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.